4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
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Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde is an organic compound that features a benzodioxin ring fused to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with benzaldehyde under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the benzodioxin in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, chlorine (Cl2) or bromine (Br2) for halogenation.
Major Products
Oxidation: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid.
Reduction: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzyl alcohol.
Substitution: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzaldehyde or 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzaldehyde.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar structure but with a butanoic acid group instead of an aldehyde.
1,4-Benzodioxin, 2,3-dihydro-: Lacks the benzaldehyde moiety, making it less reactive in certain chemical reactions.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde is unique due to the presence of both the benzodioxin ring and the benzaldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
893737-31-0 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde |
InChI |
InChI=1S/C15H12O3/c16-10-11-1-3-12(4-2-11)13-5-6-14-15(9-13)18-8-7-17-14/h1-6,9-10H,7-8H2 |
InChI Key |
NSKIBMMZVKNHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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